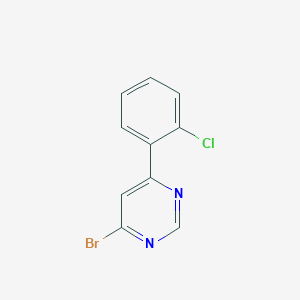

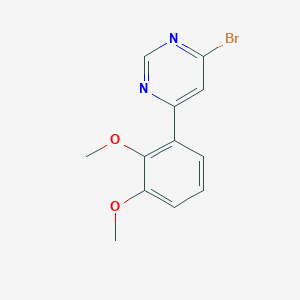

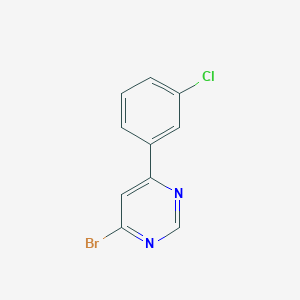

4-Bromo-6-(2-chlorophenyl)pyrimidine

Descripción general

Descripción

“4-Bromo-6-(2-chlorophenyl)pyrimidine” is a synthetic compound. Pyrimidines are a class of organic compounds that are ubiquitous in nature. They are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .

Synthesis Analysis

Pyrimidines can be synthesized using various methods. For example, a regioselective synthesis of new pyrimidine derivatives using organolithium reagents has been reported . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines .

Aplicaciones Científicas De Investigación

Analgesic Activity

4-Bromo-6-(2-chlorophenyl)pyrimidine: derivatives have been investigated for their potential as analgesic agents. Research indicates that certain pyrimidine derivatives exhibit significant analgesic activity, comparable to standard drugs like Diclofenac sodium . This is particularly relevant in the search for new analgesics with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) and opiates.

Ulcerogenic Activity Evaluation

In addition to analgesic properties, these compounds have been evaluated for their ulcerogenic activity. It’s crucial to find analgesic agents that do not cause gastrointestinal irritation, which is a common side effect of many NSAIDs. Some pyrimidine derivatives, including those related to This compound , have been found to be devoid of ulcerogenic effects, making them promising candidates for safer pain management .

Antimicrobial Activity

Pyrimidine scaffolds, including This compound , have shown promise in antimicrobial activity. They have been effective against a range of pathogenic microorganisms, addressing the growing concern over multidrug-resistant bacterial strains. This makes them valuable for developing new classes of antimicrobial molecules .

Anticancer Potential

The pyrimidine nucleus is a significant component of DNA and RNA, and its derivatives have been associated with anticancer properties. The structural diversity of pyrimidine allows for the design of compounds that can interact with various biological targets, potentially leading to new cancer therapies .

Antiviral Applications

Pyrimidine derivatives have also been explored for their antiviral capabilities. Given the ongoing need for effective antiviral drugs, especially in the wake of global pandemics, compounds based on This compound could contribute to the development of new antiviral medications .

Anti-Inflammatory Uses

The anti-inflammatory properties of pyrimidine derivatives are another area of interest. These compounds could offer an alternative to traditional anti-inflammatory drugs, potentially with reduced side effects and improved efficacy .

Antioxidant Properties

Research has indicated that pyrimidine derivatives can exhibit antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and aging .

Antimalarial Activity

Lastly, the therapeutic potential of pyrimidine derivatives extends to antimalarial activity. With malaria remaining a major global health challenge, new treatments based on pyrimidine structures, such as This compound , are being explored to combat this parasitic infection .

Propiedades

IUPAC Name |

4-bromo-6-(2-chlorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-10-5-9(13-6-14-10)7-3-1-2-4-8(7)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISJQJHNQTZJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475513.png)

![1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475520.png)

![1-[(Pentylamino)methyl]cyclobutan-1-ol](/img/structure/B1475521.png)

![1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475528.png)